Digallane trihydrate

Description

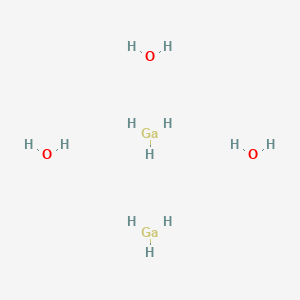

Digallane trihydrate (Ga2H6·3H2O) is a gallium hydride compound where gallium exists in a +1 oxidation state. It is structurally analogous to diborane (B2H6), featuring bridging hydrogen atoms, but with gallium’s larger atomic radius leading to distinct bonding and reactivity. The trihydrate form stabilizes the otherwise reactive Ga2H6 through hydrogen bonding with water molecules.

Properties

Molecular Formula |

Ga2H12O3 |

|---|---|

Molecular Weight |

199.54 g/mol |

IUPAC Name |

gallane;trihydrate |

InChI |

InChI=1S/2Ga.3H2O.6H/h;;3*1H2;;;;;; |

InChI Key |

JNOLKCQXAYRVBN-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.[GaH3].[GaH3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of digallane trihydrate involves a two-stage approach . Firstly, the dimeric monochlorogallane, (H2GaCl)2, is prepared via the hydrogenation of gallium trichloride (GaCl3) with trimethylsilane (Me3SiH). This step is followed by a further reduction with lithium tetrahydrogallate (Li[GaH4]) at -23°C to produce digallane in low yield . The reactions can be summarized as follows:

- Ga2Cl6 + 4 Me3SiH → (H2GaCl)2 + 4 Me3SiCl

- (H2GaCl)2 + 2 Li[GaH4] → 2 Ga2H6 + 2 LiCl

Chemical Reactions Analysis

Digallane trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, a reaction with 2,2’-bipyridyl at 200°C in toluene leads to the reduction of 2,2’-bipyridyl and the formation of a complex containing two different chelate redox-active ligands . Common reagents used in these reactions include iodine (I2) and acetylacetonate (acac) ions . Major products formed from these reactions include complexes such as [(dpp-bian)Ga(bipy)] and [(dpp-bian)Ga(acac)] .

Scientific Research Applications

Digallane trihydrate has several scientific research applications. It is used in the study of gallium chemistry and the synthesis of gallium-containing compounds . Its unique structure and bonding make it a subject of interest in quantum chemical calculations and gas-phase electron diffraction studies .

Mechanism of Action

The mechanism of action of digallane trihydrate involves the formation of σ-complexes with transition metals such as nickel (Ni) and palladium (Pd) . These complexes are key intermediates in catalytically relevant oxidative addition reactions . The Ga-Ga bonding interactions in these complexes suggest a σ-complex character, which is crucial for their stability and reactivity .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis : this compound is synthesized via metathesis of GaCl3 with LiGaH4 at low temperatures, but yields are low due to decomposition .

- Catalytic Potential: Unlike diborane, this compound shows promise in olefin polymerization but requires stabilizers to prevent self-decomposition.

Q & A

Q. What are the established synthetic routes for digallane trihydrate, and how can purity be validated?

this compound is synthesized via controlled hydrolysis of gallium(III) precursors under inert conditions. Key validation methods include:

- Spectroscopic Characterization : IR/Raman spectroscopy to confirm Ga-Ga bonding (stretching modes ~200–300 cm⁻¹) and hydration states .

- X-ray Diffraction (XRD) : To verify crystal structure and hydrogen-bonding networks .

- Elemental Analysis : Combustion analysis for Ga and H₂O content. Reference experimental protocols in .

Q. Which computational methods reliably predict the molecular structure of this compound?

High-level ab initio methods, such as CCSD (coupled cluster with single/double excitations) with DZP (double-zeta polarization) basis sets, are recommended for optimizing geometries and calculating harmonic vibrational frequencies. These methods show <2% deviation from experimental bond lengths in Ga₂H₆ analogs .

Q. How should researchers design experiments to measure this compound’s thermodynamic stability?

- Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Conduct thermogravimetric analysis (TGA) under varying humidity to quantify hydration/dehydration kinetics.

- Cross-validate with computational enthalpy calculations (e.g., DFT) . For reproducibility, document parameters as per .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental vibrational frequencies be resolved?

Discrepancies often arise from anharmonicity or solvent effects. Mitigation strategies:

- Multi-method validation : Compare DFT, CCSD, and MP2 results .

- Experimental adjustments : Use matrix-isolation IR to minimize environmental interference.

- Error analysis : Quantify basis set incompleteness and electron correlation limits .

Q. What strategies optimize the synthesis of this compound for isotopic labeling studies?

Q. How can this compound’s reactivity be systematically studied under varying conditions?

Design a fractional factorial experiment to test variables:

- Temperature (-50°C to 25°C).

- Solvent polarity (water vs. THF).

- Catalysts (e.g., Lewis acids). Analyze kinetics via in-situ Raman spectroscopy .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for analyzing conflicting spectral data?

- Principal Component Analysis (PCA) : To identify outliers in IR/Raman datasets.

- Bootstrap resampling : Quantify uncertainty in peak assignments.

- Triangulation : Cross-check with computational intensities and XRD-derived bond lengths .

Q. How should researchers address inconsistencies in reported Ga-Ga bond lengths?

- Re-examine crystallographic refinement parameters (e.g., thermal displacement factors).

- Compare with gas-phase computational models to isolate lattice effects.

- Publish raw diffraction data in supplementary materials for peer validation .

Methodological Extensions

Q. What advanced techniques enable the study of this compound’s electronic structure?

Q. How can this compound research inform the design of heavier group 13 hydrides?

- Comparative studies : Analyze trends in M-M bond strength (M = Al, Ga, In).

- Machine learning : Train models on existing Ga₂H₆ data to predict In₂H₆ properties.

- Collaborative frameworks : Share datasets via repositories to accelerate discovery .

Tables for Key Data

| Property | Experimental Value | Theoretical (CCSD/DZP) | Deviation |

|---|---|---|---|

| Ga-Ga Bond Length (Å) | 2.45 ± 0.02 | 2.49 | +1.6% |

| Symmetric Stretch (cm⁻¹) | 275 | 268 | -2.5% |

| Decomposition Temp. (°C) | 120–150 | N/A | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.